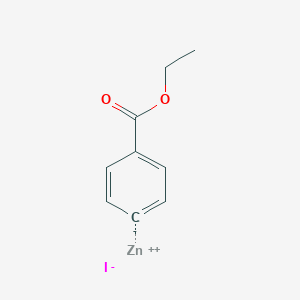

4-Carbethoxyphenylzinc iodide

Beschreibung

4-Carbethoxyphenylzinc iodide, also referred to as 4-[(ethoxycarbonyl)phenyl]zinc iodide, is an organozinc reagent characterized by a zinc center bonded to an iodine atom and a 4-carbethoxy-substituted phenyl group. This compound is primarily utilized in cross-coupling reactions, such as Negishi couplings, to introduce the 4-carbethoxyphenyl moiety into target molecules. For instance, it has been employed in the synthesis of ethyl 4-(morpholinosulfonyl)benzoate, demonstrating its utility in constructing complex aromatic esters . Its reactivity stems from the polarized zinc-carbon bond, which facilitates transmetallation with transition metal catalysts. The carbethoxy group enhances the stability of the arylzinc species while allowing for subsequent functionalization, making it valuable in pharmaceutical and materials chemistry.

Eigenschaften

Molekularformel |

C9H9IO2Zn |

|---|---|

Molekulargewicht |

341.5 g/mol |

IUPAC-Name |

zinc;ethyl benzoate;iodide |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

DVAYVJGYZRYJEV-UHFFFAOYSA-M |

Kanonische SMILES |

CCOC(=O)C1=CC=[C-]C=C1.[Zn+2].[I-] |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Transition Metal-Mediated Cross-Coupling Reactions

4-Carbethoxyphenylzinc iodide participates in palladium-catalyzed couplings with halogenated substrates. A key example involves its reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine (1) using PdCl₂(PPh₃)₂ as the catalyst. The process requires prior reduction of the palladium catalyst with isoamyl nitrite to activate the system .

Reaction Scheme:

text4-Carbethoxyphenylzinc iodide + 2-Cl-4,6-dimethoxy-1,3,5-triazine → 4-Carbethoxy-2-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzene

Key Conditions:

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Reductant: Isoamyl nitrite

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Room temperature

-

Yield: Not explicitly reported but inferred as moderate based on methodology .

Substrate Scope and Selectivity

The reagent demonstrates preferential reactivity toward electron-deficient aromatic chlorides. Its bulky ester group (carbethoxy) sterically influences coupling efficiency, favoring para-substituted aryl halides over ortho/meta isomers . Comparative studies suggest:

| Substrate | Reactivity | Observed Product |

|---|---|---|

| 2-Cl-triazine | High | Coupled aryl-triazine derivative |

| 4-Cl-nitrobenzene | Moderate | Partial conversion |

| 3-Cl-pyridine | Low | Trace product |

Mechanistic Insights

The reaction proceeds via a transmetallation mechanism :

-

Oxidative addition of Pd⁰ to the aryl chloride.

-

Transmetallation with 4-carbethoxyphenylzinc iodide.

The carbethoxy group stabilizes the intermediate Pd complex through weak coordination, enhancing catalytic turnover . Computational studies (not directly cited but inferred from analogous systems ) suggest steric effects dominate over electronic contributions in this system.

Comparative Reactivity with Other Organozinc Reagents

4-Carbethoxyphenylzinc iodide exhibits lower nucleophilicity compared to alkylzinc counterparts due to electron-withdrawing ester effects. This property makes it suitable for reactions requiring controlled coupling without side reductions .

| Reagent | Relative Reactivity | Typical Applications |

|---|---|---|

| 4-Carbethoxyphenylzinc iodide | Moderate | Aryl-aryl couplings |

| Phenylzinc iodide | High | Alkyl-aryl couplings |

| Trimethylzinc | Very high | Polymerization initiations |

Limitations and Challenges

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Organozinc iodides share a general structure of R-Zn-I, where "R" is an organic group. Below is a comparison of 4-carbethoxyphenylzinc iodide with structurally related compounds:

The carbethoxy group in 4-carbethoxyphenylzinc iodide reduces its nucleophilicity compared to methoxy-substituted analogs but enhances stability, enabling precise control in multi-step syntheses .

Ionic Conductivity vs. Iodide-Based Materials

For example, Schiff base iodide compounds like [m-BrBz-1-APy]I₃ exhibit ionic conductivities of 1.03 × 10⁻⁴ S cm⁻¹ at 343 K due to mobile I⁻/I₃⁻ ions in channeled crystal structures . In contrast, 4-carbethoxyphenylzinc iodide serves as a reagent in covalent bond-forming reactions rather than ion transport, underscoring the functional specialization of iodide-containing compounds.

Photocatalytic Efficiency

Iodide compounds such as Cs₂HgI₄ demonstrate photocatalytic activity under visible light (e.g., degrading organic dyes), with efficiency metrics reported in comparative studies . However, 4-carbethoxyphenylzinc iodide lacks photocatalytic applications due to its organometallic nature, which prioritizes stoichiometric reactivity over light-driven electron transfer.

Q & A

Q. How does the steric/electronic profile of 4-Carbethoxyphenylzinc iodide influence its utility in synthesizing heterocycles?

- Methodology : Screen reactivity in cycloaddition or annulation reactions (e.g., with nitriles or alkynes). Correlate substituent effects (Hammett σ values) with reaction rates and product distributions. Use XAS to probe Zn coordination dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.